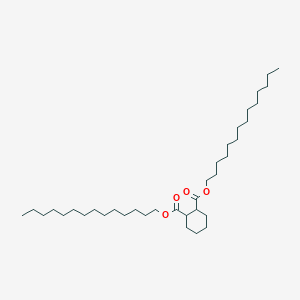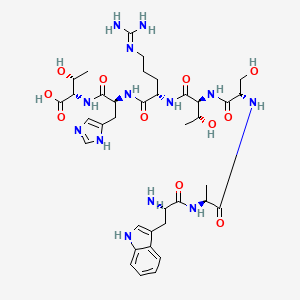![molecular formula C10H20NO2+ B14284667 N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium CAS No. 120830-26-4](/img/structure/B14284667.png)
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium is an organic compound characterized by its unique structure, which includes a trimethylammonium group and a pent-2-enoyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium typically involves the esterification of N,N,N-trimethylethanolamine with pent-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The trimethylammonium group may interact with biological membranes and proteins, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-[(3-methyl-2-butenoyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of hydrolysis, oxidation, and reduction, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
120830-26-4 |
|---|---|
Molekularformel |
C10H20NO2+ |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
trimethyl(2-pent-2-enoyloxyethyl)azanium |
InChI |
InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h6-7H,5,8-9H2,1-4H3/q+1 |
InChI-Schlüssel |
HMZUSDRZLDRXFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(=O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


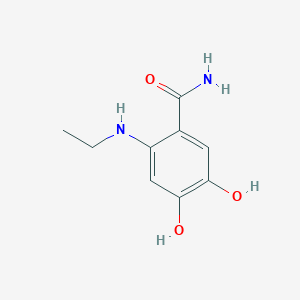
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
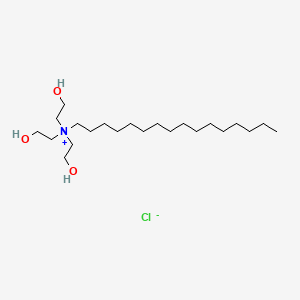
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
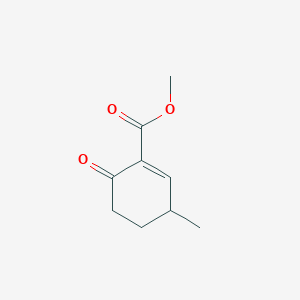
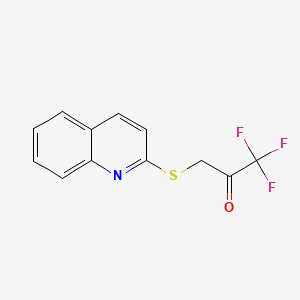
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

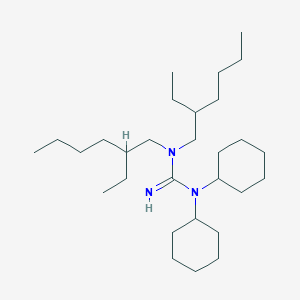
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

